molecular formula C17H16Cl2O B3025123 2',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-22-1

2',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B3025123
M. Wt: 307.2 g/mol
InChI Key: LCLJXFLKUQDUAS-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a heterocyclic organic compound . It has a molecular weight of 307.21 and a molecular formula of C17H16Cl2O . The IUPAC name for this compound is 1-(2,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone can be represented by the canonical SMILES notation: CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC(=C2)Cl)Cl . The InChI Key for this compound is LCLJXFLKUQDUAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone has a boiling point of 429.9ºC at 760 mmHg and a flash point of 181.4ºC . It has a density of 1.206g/cm³ . The compound has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

1. Catalytic Applications in Polymerization

The complex derived from tungsten(VI) and phenolic ligand precursors demonstrates catalytic activities, particularly in the ring-opening metathesis polymerization of norbornene. This suggests potential utility in catalysis and polymer science (Lehtonen & Sillanpää, 2004).

2. Structural Studies and Crystallography

The molecule (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been analyzed for its structural properties, including angles and torsion, offering insights into molecular configurations useful in material sciences and crystallography (Jasinski et al., 2007).

3. Antimicrobial Applications

Compounds derived from 2,6-dimethylphenyl have shown potential as antimicrobial agents. Notably, 5-(alkylidene)thiophen-2(5H)-ones have demonstrated the ability to reduce biofilm formation by marine bacteria, indicating their potential use in combating biofilm-associated infections (Benneche et al., 2011).

4. Polymer Science and Material Chemistry

The synthesis of photosensitive and thermosetting poly(phenylene ether) based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethyl-phenol] along with a photoacid generator indicates its use in creating materials with specific light-sensitive properties, useful in electronics and material sciences (Matsumoto et al., 2005).

5. Molecular Interaction Studies

The complex of dimethylphenyl betaine with 2,6-dichloro-4-nitro-phenol has been studied for its molecular interactions and characterized using various spectroscopic techniques. This study provides insights into molecular interactions and binding mechanisms, which are crucial in the fields of pharmaceuticals and chemistry (Szafran et al., 2015).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)15-10-13(18)6-8-16(15)19/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJXFLKUQDUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644810
Record name 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

CAS RN

898755-22-1
Record name 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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